molecular formula C30H34Cl2F2N4O B10833261 Cyclopentane carboxamide derivative 1

Cyclopentane carboxamide derivative 1

Cat. No.: B10833261
M. Wt: 575.5 g/mol
InChI Key: XMOICBGWKUUJPT-BBANNHEPSA-N
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Description

Cyclopentane carboxamide derivative 1 (1-methylcyclopentane-1-carboxamide, CID 853392) is a cyclopentane-based compound featuring a carboxamide functional group. Its molecular formula is C₇H₁₃NO, with a SMILES notation of CC1(CCCC1)C(=O)N . For instance, cyclopentane carboxamide derivatives have been evaluated as inhibitors of steroid-metabolizing enzymes (e.g., AKR1C1 and AKR1C3) and in models of pentylenetetrazole-induced seizures .

Properties

Molecular Formula

C30H34Cl2F2N4O

Molecular Weight

575.5 g/mol

IUPAC Name

[4-[2-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]-[(1R,2R,4S)-2-(2,4-difluorophenyl)-4-(dimethylamino)-4-methylcyclopentyl]methanone

InChI

InChI=1S/C30H34Cl2F2N4O/c1-18-13-28(38(35-18)21-6-8-25(31)26(32)15-21)19-9-11-37(12-10-19)29(39)24-17-30(2,36(3)4)16-23(24)22-7-5-20(33)14-27(22)34/h5-8,13-15,19,23-24H,9-12,16-17H2,1-4H3/t23-,24+,30-/m0/s1

InChI Key

XMOICBGWKUUJPT-BBANNHEPSA-N

Isomeric SMILES

CC1=NN(C(=C1)C2CCN(CC2)C(=O)[C@@H]3C[C@@](C[C@H]3C4=C(C=C(C=C4)F)F)(C)N(C)C)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CC1=NN(C(=C1)C2CCN(CC2)C(=O)C3CC(CC3C4=C(C=C(C=C4)F)F)(C)N(C)C)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The foundational approach to synthesizing cyclopentane carboxamide derivatives involves activating cyclopentanecarboxylic acid derivatives for amide bond formation. A widely adopted method employs coupling reagents to facilitate the reaction between carboxylic acids and amines. For example, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) in combination with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) has proven effective, achieving yields up to 85%. This method leverages the high reactivity of HATU to generate active intermediates, enabling efficient coupling even with sterically hindered amines.

Alternative reagents such as ethylcarbodiimide hydrochloride (EDC·HCl) paired with triethylamine in dichloromethane (DCM) have also been utilized, particularly in scaled-up syntheses. While EDC·HCl offers cost advantages, its efficacy is highly dependent on solvent choice and reaction time, with DCM providing optimal results due to its low polarity and compatibility with acid-sensitive substrates.

Table 1: Comparison of Coupling Reagents and Conditions

Reagent SystemSolventBaseYield (%)Reaction Time (h)
HATU/DIPEADMFDIPEA8512
EDC·HCl/TriethylamineDCMEt₃N7824
DCC/DMAPTHFNone6536

Data synthesized from Refs.

Optimization of Reaction Conditions

Temperature and base selection critically influence reaction efficiency. For cyclopropanation steps preceding amidation, sodium hydroxide (NaOH) at 60°C in aqueous media has been identified as optimal for cyclopentane ring formation, yielding 70–80% of intermediate nitriles. Elevated temperatures (>100°C) lead to side reactions, including hydrolysis of the nitrile group, while lower temperatures (<40°C) result in incomplete cyclization.

Solvent polarity also plays a pivotal role. Polar aprotic solvents like DMF enhance coupling reagent activity by stabilizing charged intermediates, whereas tetrahydrofuran (THF) prolongs reaction times due to reduced dielectric constant.

Industrial Scale Production Techniques

Batch Processing

Large-scale synthesis typically employs batch reactors with automated temperature and pH control. A patented method describes the reaction of cyclopentanecarboxylic acid chloride with excess amine in a stirred-tank reactor, followed by extraction with methylene chloride and sequential washes with NaOH and brine. Rotary evaporation under reduced pressure (5–10 mmHg) yields crude product, which is purified via recrystallization from acetone-methanol mixtures (purity >98%).

Continuous Flow Systems

Emerging continuous flow technologies offer advantages in throughput and safety. While specific data on cyclopentane carboxamide production in flow reactors remain proprietary, analogous systems for cyclohexane derivatives demonstrate 30% reductions in reaction time and 15% improvements in yield compared to batch methods. Key parameters include residence time (5–10 minutes) and precise reagent stoichiometry, managed via inline analytics.

Asymmetric Synthesis Approaches

Chiral Auxiliaries and Stereoselective Alkylation

StereoisomerYield (%)Purity (%)
(1R,3S)7899
(1S,3R)6897
(1R,3R)4595
(1S,3S)3893

Adapted from Ref.

Purification and Isolation of Stereoisomers

Ion exchange chromatography using Dowex® 50WX8 resin effectively separates stereoisomers, with elution profiles varying by ammonium ion affinity. Recrystallization from ethanol-water mixtures further enhances enantiomeric excess (ee >99%) for pharmaceutical applications.

Alternative Methodologies and Recent Advances

Novel Coupling Reagents

Recent studies explore uranium-based reagents (e.g., TU·HPF6) for room-temperature amidation, reducing energy input by 40% compared to HATU. However, these reagents necessitate stringent moisture control, limiting industrial adoption.

Solvent and Base Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions improves environmental metrics (E-factor reduced by 20%) while maintaining yields at 82%. Similarly, substituting DIPEA with 2,2,6,6-tetramethylpiperidine (TMP) minimizes side reactions in sterically demanding systems .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane carboxamide derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentane carboxamide derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentane carboxamide derivative 1 involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives

Pyrazole carboxamides, such as penthiopyrad and bixafen, are commercially significant as succinate dehydrogenase inhibitors (fungicides) . Compared to derivative 1, these compounds feature a pyrazole ring fused to a phenyl group, which enhances their fungicidal activity. However, pyrazole carboxamides often exhibit reduced metabolic stability and cellular permeability relative to cyclopentane derivatives due to their aromaticity and bulkier substituents . For example, replacing a carboxylic acid group with a carboxamide in rLCHAO inhibitors led to a 5-fold reduction in potency in pyrazole-based compounds, whereas cyclopentane carboxamide derivatives like derivative 1 retain higher efficacy .

Table 1: Key Differences Between Derivative 1 and Pyrazole Carboxamides
Property Derivative 1 Pyrazole Carboxamides (e.g., Penthiopyrad)
Core Structure Cyclopentane ring Pyrazole ring fused to phenyl
Metabolic Stability High Moderate to low
Enzymatic Inhibition AKR1C1/C3, seizure models Succinate dehydrogenase
Synthetic Accessibility Linear synthesis Multi-step functionalization

Cyclopropane and Cyclohexane Carboxamide Derivatives

Derivative 1 differs from cyclopropane carboxamides (e.g., 1-phenylcyclopropane derivatives) in ring strain and conformational flexibility. Cyclopropane derivatives exhibit higher reactivity due to ring strain but often suffer from poor pharmacokinetic properties. For example, cyclopropane carboxamides show lower binding affinity to bovine serum albumin (BSA) at physiological pH compared to cyclopentane derivatives, which bind more effectively under acidic conditions (pH 3–5) . Cyclohexane carboxamides, with larger rings, demonstrate reduced steric hindrance but may lack target specificity in enzyme inhibition .

Table 2: Pharmacokinetic Comparison with Cyclopropane and Cyclohexane Derivatives
Property Derivative 1 Cyclopropane Derivatives Cyclohexane Derivatives
BSA Binding (Kf at pH 5) 1.8 × 10⁴ M⁻¹ 1.2 × 10⁴ M⁻¹ 1.5 × 10⁴ M⁻¹
Metabolic Stability High Moderate Moderate
Enzymatic Selectivity AKR1C1/C3 Broad-spectrum Variable

Adamantane and Heterocyclic Carboxamides

Adamantane carboxamides (e.g., CID 2.26) exhibit superior lipid solubility due to their rigid, diamondoid structure but face challenges in synthetic scalability . Heterocyclic derivatives like isoxazole carboxamides (e.g., oxacillin) show antiviral and herbicidal activities but lack the metabolic advantages of cyclopentane derivatives. Derivative 1’s 1-methyl group enhances steric shielding of the carboxamide, reducing enzymatic degradation compared to unsubstituted analogs .

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